2-(4-Amino-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(4-Amino-1H-pyrazol-1-yl)ethanol is an organic compound with the molecular formula C5H9N3O. It is characterized by the presence of a pyrazole ring substituted with an amino group and an ethanol moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Based on its structural similarity to other pyrazole derivatives, it may influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Amino-1H-pyrazol-1-yl)ethanol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the pyrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
2-(4-Amino-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
2-(1H-pyrazol-4-yl)ethanol: Similar structure but lacks the amino group.
4-Amino-1H-pyrazole: Similar structure but lacks the ethanol moiety.
2-(4-Amino-1H-pyrazol-1-yl)acetic acid: Similar structure but contains an acetic acid moiety instead of ethanol .
Uniqueness: 2-(4-Amino-1H-pyrazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQLNAAVMSWBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651478 | |
Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948571-47-9 | |
Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.